molecular formula C18H26FN3O2 B7182772 N-(1-butylpiperidin-4-yl)-N'-(4-fluoro-2-methylphenyl)oxamide

N-(1-butylpiperidin-4-yl)-N'-(4-fluoro-2-methylphenyl)oxamide

Cat. No.: B7182772
M. Wt: 335.4 g/mol
InChI Key: LQMDCQDSLYOLPK-UHFFFAOYSA-N
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Description

N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-methylphenyl)oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and an oxamide linkage to a fluorinated methylphenyl group. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-(1-butylpiperidin-4-yl)-N'-(4-fluoro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-3-4-9-22-10-7-15(8-11-22)20-17(23)18(24)21-16-6-5-14(19)12-13(16)2/h5-6,12,15H,3-4,7-11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDCQDSLYOLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-methylphenyl)oxamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 1-butylpiperidine, is synthesized through the alkylation of piperidine with butyl bromide under basic conditions.

    Oxamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxamide.

    Coupling with Fluorinated Phenyl Group: Finally, the oxamide intermediate is coupled with 4-fluoro-2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-methylphenyl)oxamide would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxamide linkage, potentially converting it to an amine.

    Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-methylphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-methylphenyl)oxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-butylpiperidin-4-yl)-N’-(4-chloro-2-methylphenyl)oxamide
  • N-(1-butylpiperidin-4-yl)-N’-(4-bromo-2-methylphenyl)oxamide
  • N-(1-butylpiperidin-4-yl)-N’-(4-methyl-2-methylphenyl)oxamide

Comparison: N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-methylphenyl)oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance metabolic stability and alter the electronic properties of molecules, making this compound distinct from its chloro, bromo, and methyl analogs.

This detailed article provides a comprehensive overview of N-(1-butylpiperidin-4-yl)-N’-(4-fluoro-2-methylphenyl)oxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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